![molecular formula C15H22N2O4S B2691084 5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2320818-66-2](/img/structure/B2691084.png)
5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Research on imidazotetrazines, a class of compounds with a somewhat related structure, has shown promising antitumor activities. These compounds, through their interactions and decomposition, can form products with curative activity against specific types of leukemia, suggesting potential applications in cancer treatment and as prodrug modifications for targeted therapy (Stevens et al., 1984).
Herbicidal Activity
Compounds structurally similar to the one have been explored for their herbicidal properties. For instance, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides show significant inhibition against certain weeds, demonstrating the potential agricultural applications of these chemicals. These findings highlight the possibility of utilizing structurally related compounds for developing new herbicides (Sun et al., 2020).
Antimicrobial and Antioxidant Studies
The synthesis and evaluation of cyclopropyl and thiophene derivatives for antimicrobial and antioxidant activities indicate the broader potential of cyclopropyl-containing compounds. Such research suggests that variations on the cyclopropyl theme, such as in the compound , could possess valuable biological activities, offering avenues for the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
properties
IUPAC Name |
5-cyclopropyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c18-5-6-20-15(3-7-22-8-4-15)10-16-14(19)12-9-13(21-17-12)11-1-2-11/h9,11,18H,1-8,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYZDXLQPSKULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3(CCSCC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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